molecular formula C17H20N2O B5499743 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one

Cat. No. B5499743
M. Wt: 268.35 g/mol
InChI Key: PHLRDJXHXHHVHR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one, also known as DIMPP, is a synthetic compound that has gained attention for its potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that it may exert its effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. It has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one has been studied for its potential anticancer properties, as it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive reagents. However, one of the limitations of using 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one. One potential direction is the development of novel fluorescent probes based on 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one for the detection of metal ions. Another potential direction is the study of the anticancer properties of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one in vivo, as most of the current studies have been conducted in vitro. Additionally, the potential use of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one in the treatment of other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one involves the reaction of 4-isopropylbenzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with propenone in the presence of a base to yield 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one.

Scientific Research Applications

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12(2)14-5-7-15(8-6-14)17(20)10-9-16-11-18-19(4)13(16)3/h5-12H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLRDJXHXHHVHR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-isopropylphenyl)-2-propen-1-one

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